molecular formula C21H20N4S B2865376 (E)-N,4-bis(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477286-02-5

(E)-N,4-bis(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2865376
CAS No.: 477286-02-5
M. Wt: 360.48
InChI Key: DIRPWTCYXPDQSZ-NCELDCMTSA-N
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Description

(E)-N,4-bis(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C21H20N4S and its molecular weight is 360.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound is involved in the synthesis of diverse chemical structures and materials, demonstrating its versatility in organic synthesis and materials science. For instance, its structural motif is useful in the synthesis of thiazole derivatives, indicating its importance in creating compounds with potential antiviral activities or for constructing complex molecular architectures (Srivastava et al., 1977; Jones et al., 1998). These syntheses underscore the compound's role in enabling the construction of molecules with significant chemical diversity and potential biological activity.

Biological Applications

The compound's derivatives exhibit a range of biological activities, highlighting their potential in therapeutic and diagnostic applications. For example, thiazole derivatives have shown fungicidal activities, suggesting their utility in developing new agricultural chemicals or antimicrobial agents (Bashandy et al., 2008). Additionally, certain derivatives are employed in nucleic acid labeling, offering tools for molecular biology research and diagnostics (Rye et al., 1992).

Material Science and Sensing

In materials science, the compound's derivatives are used to synthesize metal-organic frameworks (MOFs) with potential applications in sensing and catalysis (Shi et al., 2015). These MOFs can act as fluorescence sensors, demonstrating the compound's utility in developing materials with specific sensing capabilities towards various chemicals.

Synthetic Methodologies

The compound also plays a critical role in developing synthetic methodologies, such as the creation of thiazoline derivatives and the exploration of novel reaction pathways (Suzuki & Izawa, 1976; Bondock, Tarhoni, & Fadda, 2011). These methodologies expand the toolbox of synthetic chemists, enabling the creation of novel compounds with potential applications in various fields.

Properties

IUPAC Name

(2E)-N-(3,4-dimethylanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4S/c1-13-5-7-17(9-15(13)3)20-12-26-21(23-20)19(11-22)25-24-18-8-6-14(2)16(4)10-18/h5-10,12,24H,1-4H3/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRPWTCYXPDQSZ-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=C(C=C3)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=C(C=C3)C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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